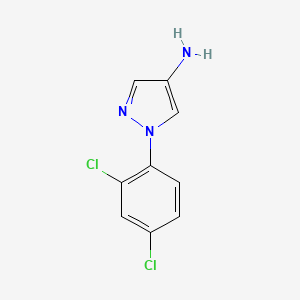
1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
The compound “1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a 2,4-dichlorophenyl group and an amine group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the amine group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The amine group could participate in acid-base reactions, while the pyrazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amine group could make it a base, and the dichlorophenyl group could make the compound somewhat polar .Applications De Recherche Scientifique
Synthesis of Derivatives
1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine serves as a key intermediate in synthesizing various novel derivatives with potential biological activities. For instance, it is utilized in the synthesis of new 1-arylpyrazolo[3,4-d]pyrimidines containing an amide moiety, as demonstrated by Liu et al. (2016). These compounds were synthesized by condensation reactions and were structurally characterized, including through X-ray diffraction methods (Liu et al., 2016).
Development of Pyrazolo Pyrimidines
Li-feng (2011) reported the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines using this compound. These compounds are noted for their significant biological activities in medical fields, highlighting the versatility of the parent compound in medicinal chemistry applications (Li-feng, 2011).
Crystal Structure Analysis
Research by Butcher et al. (2012) and others has explored the crystal structure of compounds derived from this compound. These studies provide insights into the molecular configuration and interaction patterns of these derivatives, crucial for understanding their potential applications in various fields, including pharmaceuticals (Butcher et al., 2012).
Antitumor Activity
A study by Jin Liu Jin Liu et al. (2020) focused on the antitumor activity of derivatives synthesized from this compound. They found that these compounds exhibited notable inhibition against certain cancer cell lines, demonstrating the compound's potential in cancer research (Jin Liu Jin Liu et al., 2020).
Efficient Synthesis Techniques
Research has also focused on developing efficient synthesis techniques for derivatives of this compound. For example, Machado et al. (2011) achieved high regioselectivity in synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, indicating advancements in synthesis methodologies (Machado et al., 2011).
Nucleophilic Aromatic Substitution Reactions
The compound has been involved in studies like those by Bakavoli et al. (2008), which explored its role in nucleophilic aromatic substitution reactions. This highlights its potential in synthetic organic chemistry (Bakavoli et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine are proteins involved in the life cycle of the parasite Trypanosoma cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins play crucial roles in the survival and proliferation of the parasite.
Mode of Action
This compound interacts with its targets by binding to the active site of the CYP51 receptor . This interaction involves hydrogen bonds, which establish a stable complex with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By interacting with key proteins, it disrupts the normal functioning of the parasite, leading to its inhibition .
Pharmacokinetics
The pharmacokinetic properties of this compound include permeability and hepatic clearance . The compound presents low metabolic stability . These properties impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The action of this compound results in the inhibition of parasite proliferation. In vitro tests have shown that the compound is effective against Trypomastigotes . The compound’s action leads to cell death in the parasite, thereby reducing its numbers .
Analyse Biochimique
Biochemical Properties
1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit potent activity against certain enzymes, such as dipeptidyl peptidase-4 (DPP4), a serine exopeptidase . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various downstream effects, including alterations in metabolic pathways and cellular signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling network and the mitogen-activated protein kinase (MAPK) signaling pathways . These pathways are crucial for cell proliferation, differentiation, and survival. Additionally, this compound can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can result in significant changes in cellular processes and metabolic pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and safety. Studies have shown that the compound remains stable under certain conditions but may degrade under others . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed . These effects can include alterations in metabolic pathways, organ toxicity, and behavioral changes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the metabolism of amino acids and nucleotides . These interactions can lead to changes in the levels of key metabolites, thereby impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s efficacy and safety, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-1-2-9(8(11)3-6)14-5-7(12)4-13-14/h1-5H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFASVFRYOKAYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)
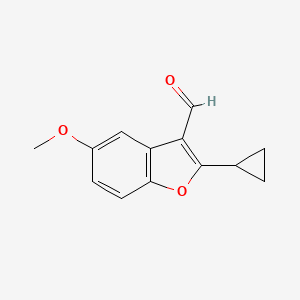

![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)

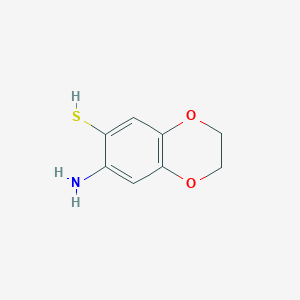
![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)
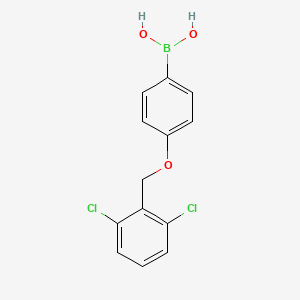
![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)
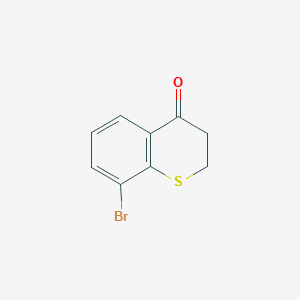

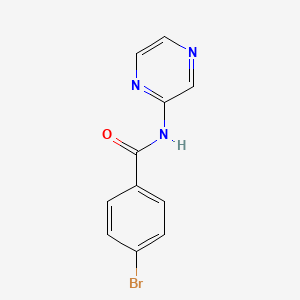
![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)
